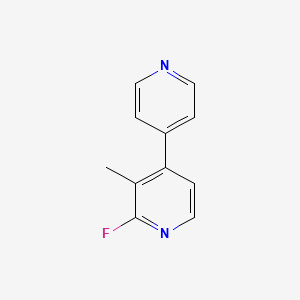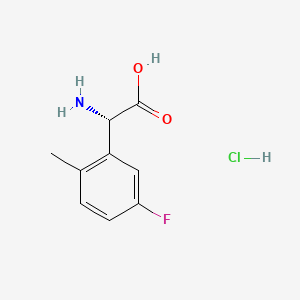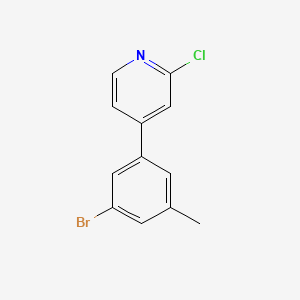
4-(3-Bromo-5-methylphenyl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-5-methylphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position on the phenyl ring, along with a chlorine atom at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-methylphenyl)-2-chloropyridine typically involves halogenation and coupling reactions. One common method is the halogenation of 3-bromo-5-methylphenyl with a chloropyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-methylphenyl)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and phenyl derivatives, which can be used in further chemical synthesis and applications .
Scientific Research Applications
4-(3-Bromo-5-methylphenyl)-2-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-methylphenyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methylphenol
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromophenylboronic acid
Uniqueness
4-(3-Bromo-5-methylphenyl)-2-chloropyridine is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Properties
Molecular Formula |
C12H9BrClN |
|---|---|
Molecular Weight |
282.56 g/mol |
IUPAC Name |
4-(3-bromo-5-methylphenyl)-2-chloropyridine |
InChI |
InChI=1S/C12H9BrClN/c1-8-4-10(6-11(13)5-8)9-2-3-15-12(14)7-9/h2-7H,1H3 |
InChI Key |
YJHXLVGGMFJFET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
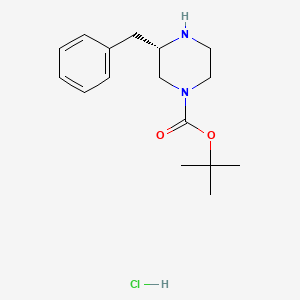
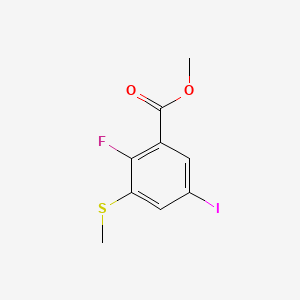
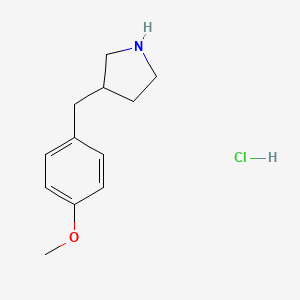
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
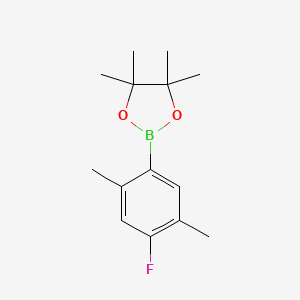
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)
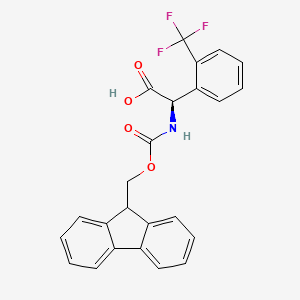

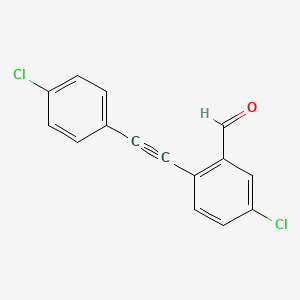
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
